molecular formula C9H8N2O4 B6258346 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 167627-02-3

7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B6258346
CAS No.: 167627-02-3
M. Wt: 208.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a carboxylic acid group and a methoxy substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid derivatives with methoxy-substituted isocyanates, followed by cyclization to form the benzodiazole ring. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazoles, quinones, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.

    7-hydroxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: The hydroxyl group can lead to different chemical reactivity and biological properties.

    7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid: The position of the carboxylic acid group can influence the compound’s overall activity.

Uniqueness

The presence of the methoxy group in 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various research applications. Its specific structure allows for targeted interactions with biological molecules, which can be leveraged in drug development and other scientific endeavors .

Properties

CAS No.

167627-02-3

Molecular Formula

C9H8N2O4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.